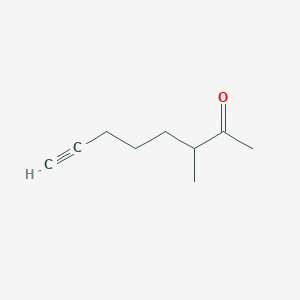

3-Methyloct-7-YN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112905-35-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-methyloct-7-yn-2-one |

InChI |

InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h1,8H,5-7H2,2-3H3 |

InChI Key |

LQTUEWFOPNPJER-UHFFFAOYSA-N |

SMILES |

CC(CCCC#C)C(=O)C |

Canonical SMILES |

CC(CCCC#C)C(=O)C |

Synonyms |

7-Octyn-2-one, 3-methyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methyloct 7 Yn 2 One

Alkyne Reactivity in Cyclization Processes

The terminal alkyne in 3-Methyloct-7-yn-2-one serves as a versatile handle for constructing cyclic and bicyclic systems through various metal-mediated and cationic cyclization strategies.

Transition metals are powerful tools for catalyzing the cyclization of enynes and related unsaturated systems.

Titanium(II)-Mediated Cyclization: Low-valent titanium reagents, such as the one generated from Ti(O-i-Pr)4 and i-PrMgCl, are effective for the cyclization of enyne derivatives. nii.ac.jpnii.ac.jp While direct studies on this compound are not prevalent, research on the closely related 3-methyloct-2-en-7-yn-1-ol derivatives provides significant insight. nii.ac.jp The Ti(II)-mediated cyclization of these enynols proceeds stereoselectively through an intramolecular allyltitanation of the alkyne to form a titanacyclopentene intermediate. nii.ac.jp This intermediate can be trapped with various electrophiles. For instance, treatment with allyl bromide in the presence of CuCN yields a triene, which can undergo subsequent ring-closing metathesis to form 3a-methylhydrindane skeletons, structures found in many natural products. nii.ac.jp This methodology represents an efficient two-step process for constructing complex bicyclic systems from acyclic precursors. nii.ac.jp

Indium(III)-Catalyzed Cycloisomerization: Indium(III) halides are effective catalysts for the cycloisomerization of 1,6-enynes. researchgate.netresearchgate.net These reactions are atom-economical and typically proceed with high regioselectivity (5-exo-dig) to furnish bicyclic structures. researchgate.netresearchgate.net The mechanism is believed to involve the initial electrophilic π-coordination of the In(III) catalyst to the alkyne, followed by an electrophilic addition to the alkene and subsequent ring-closure. researchgate.net The reaction is stereospecific, and its outcome can be influenced by the geometry of the alkene. researchgate.net While these studies focus on 1,6-enynes, the principles can be extended to understand the potential cyclization behavior of molecules like this compound if an appropriate alkene moiety were present in the structure. Other metals like iridium have also been shown to catalyze the cycloisomerization of enynes, with the reaction patterns depending on the substrate and catalyst system. organic-chemistry.org

Table 1: Examples of Metal-Mediated Cyclization of Enyne Derivatives

| Catalyst/Reagent | Substrate Type | Process | Product Type | Reference |

|---|---|---|---|---|

| Ti(O-i-Pr)4/2i-PrMgCl | 2,7-enyn-1-ol derivatives | Domino Cyclization | Bicyclic compounds | nii.ac.jp |

| In(III) halides | Functionalized 1,6-enynes | Tandem Cycloisomerization | Bicyclic structures | researchgate.netresearchgate.net |

| [IrCl(cod)]2/CO | 1,6- and 1,7-enynes | Cycloisomerization | 1,2-alkylidenecyclopentanes | organic-chemistry.org |

| Gold(I) complexes | 1,5-enynes with cyclopropane | Cycloisomerization | Cyclobutane-fused 1,4-cyclohexadiene | rsc.org |

Alkynones are excellent substrates for cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and complex molecular architectures. These cascades can be initiated by various stimuli, including Lewis acids or transition metals. For example, Lewis acids like magnesium iodide (MgI₂) can promote the conjugate addition of an iodide to an alkynone, generating a β-iodoallenolate intermediate. nih.gov This intermediate can then participate in an intramolecular aldol (B89426) reaction with a tethered aldehyde, leading to highly functionalized cyclohexenyl alcohols with high diastereoselectivity. nih.gov

Transition metals such as palladium and gold are also widely used. A cationic Pd(II)-catalyzed cascade involving an alkyne-tethered carbonyl compound has been developed, initiated by the intramolecular oxypalladation of the alkyne. acs.org Similarly, gold(I) catalysts can trigger intramolecular alkoxylation/double aldol condensation cascade cyclizations in alkynone substrates to produce complex spiro-derivatives. chemrxiv.org These examples highlight the potential of the alkynone functionality to serve as a linchpin in the construction of intricate cyclic systems.

The alkyne group can effectively function as a terminating group in cationic cyclization reactions, a strategy often employed in the biomimetic synthesis of natural products. uniovi.esresearchgate.net The process is typically initiated by the formation of a carbocation, which is then intramolecularly trapped by the alkyne's π-system. uniovi.es

A critical factor in these cyclizations is the substitution pattern of the alkyne. Computational studies have shown that the regiochemistry of the cyclization depends on whether the alkyne is terminal or internal. researchgate.netnih.gov

Terminal Alkynes: Generally favor a 6-endo-dig cyclization pathway, leading to the formation of six-membered rings. nih.govorganic-chemistry.org

Internal Alkynes: Tend to undergo a 5-exo-dig cyclization, resulting in five-membered rings. researchgate.netnih.gov

The choice of promoter and solvent is also crucial. For instance, using tetrafluoroboric acid (HBF₄·OEt₂) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been shown to successfully promote the 6-endo cyclization of alkynols with terminal triple bonds to yield cyclohexanones. organic-chemistry.org This demonstrates the synthetic utility of using alkynes as precursors to various functionalities within a cyclic framework. uniovi.es

Ketone Reactivity and Transformations

The ketone functionality in this compound is an electrophilic center susceptible to reduction and nucleophilic attack. The presence of the nearby alkyne, however, necessitates the use of selective reagents to avoid unwanted side reactions.

The selective reduction of the ketone in an alkynone to a propargylic alcohol without affecting the alkyne is a common synthetic challenge.

Luche Conditions: The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.orgthermofisher.com The principles of this reduction are applicable to ynones as well. The reaction employs a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgthermofisher.comtcichemicals.com The CeCl₃ is thought to coordinate to the alcohol solvent, generating a species like Ce(OMe)₃, which then participates in a borohydride complex [NaBH(OMe)₃]⁻. This complex acts as a "hard" nucleophile, which, according to Hard and Soft Acids and Bases (HSAB) theory, preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition) over the "soft" β-carbon of the alkyne (1,4-conjugate addition). wikipedia.orgtcichemicals.com This method is renowned for its high yields and selectivity, providing exclusively the 1,2-reduction product. thermofisher.com Furthermore, the conditions are mild and can tolerate a wide variety of other functional groups. thermofisher.com

Table 2: Selective Reduction of Ynones to Propargylic Alcohols

| Substrate Type | Reagent System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketones (Enones/Ynones) | NaBH4, CeCl3·7H2O, MeOH | Luche Reduction (1,2-Reduction) | Allylic/Propargylic Alcohols | wikipedia.orgthermofisher.comtcichemicals.com |

| Ynones | PPh3 (catalytic), mild hydride donor | 1,2-Reduction | Propargyl Alcohols | researchgate.net |

| Ketones in the presence of Enones | NaBH4, MeOH/CH2Cl2, -78 °C | Chemoselective Reduction | Alcohols | researchgate.net |

Other methods for the selective reduction of carbonyl groups have also been developed. For example, ynones can be efficiently reduced to propargyl alcohols using a mild hydride donor in the presence of a catalytic amount of a nucleophilic phosphine (B1218219). researchgate.net In some cases, in situ protection of a more reactive carbonyl group can allow for the selective reduction of a less reactive one in the same molecule. researchgate.netjst.go.jp

Ynones possess two primary electrophilic sites: the carbonyl carbon and the alkyne carbons. numberanalytics.com While conjugate addition of nucleophiles to the alkyne is a common reaction pathway, direct nucleophilic addition to the carbonyl group is also a synthetically valuable transformation. numberanalytics.comacs.org

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone of this compound would provide access to tertiary propargylic alcohols. nih.gov This reaction is a convergent strategy for building molecular complexity, as it joins two fragments while creating a new stereocenter. nih.gov The direct addition of terminal acetylides to other carbonyl compounds is a well-established method for preparing propargylic alcohols, underscoring the general reactivity pattern of carbonyls toward alkyne nucleophiles. nih.gov The competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the alkyne) can often be controlled by the choice of nucleophile and reaction conditions. acs.org

Isomerization and Rearrangement Processes

The structural framework of this compound and related ynones is susceptible to various isomerization and rearrangement reactions, often catalyzed by phosphines or metals. These processes can lead to the formation of new carbon-carbon bonds and the generation of diverse molecular architectures.

Phosphine-Catalyzed Isomerization of Ynones to Dienones

Phosphine catalysts are effective in promoting the isomerization of ynones to dienones. For instance, studies on analogous 1,1-diethoxyalk-3-yn-2-ones have demonstrated that polystyrene-supported triphenylphosphine (B44618) (PS-TPP), in the presence of a co-catalyst like pentane-2,4-dione, can facilitate a stereoselective isomerization to (3E,5E)-alkadienones in high yields. mdpi.comresearchgate.net This transformation is significant as it converts a linear ynone structure into a conjugated dienone system, a valuable building block in organic synthesis. The reaction typically proceeds at elevated temperatures, for example, 60 °C in toluene. mdpi.comresearchgate.net

The choice of co-catalyst has been shown to be crucial for the efficiency of the isomerization. While acids like acetic acid were found to slow the reaction and cause substrate decomposition, phenols and C-H acids such as pentane-2,4-dione significantly improved conversion rates. mdpi.com The use of a polystyrene-supported catalyst simplifies the purification process, as the catalyst can be removed by filtration. mdpi.comresearchgate.net

A related process involves the trimethylphosphine-induced isomerization of 3-alkynoates, which can then participate in cycloaddition reactions. rsc.org This highlights the versatility of phosphine catalysis in activating alkynyl systems for various transformations.

Allylic Rearrangements and their Interplay with Alkynone Structures

Allylic rearrangements are another important class of reactions involving unsaturated systems like alkynones. These rearrangements can be thermally, photochemically, or catalytically induced and are fundamental in the synthesis of various organic compounds. thieme-connect.de For instance, the thermal rearrangement of cyclopropenes can yield alkynes through the intermediacy of alkylidenecarbenes. thieme-connect.de

In the context of more complex systems, such as those containing both alkyne and alcohol functionalities, metal-mediated reactions can initiate a cascade of events involving rearrangements. For example, the Ti(II)-mediated cyclization of 3-methyloct-2-en-7-yn-1-ol derivatives leads to the formation of vinylcyclopentane (B1346689) structures, which can be further transformed via ring-closing metathesis. nii.ac.jp

Furthermore, the synthesis of certain complex molecules may involve base-catalyzed isomerization of a β-ketoallene, which itself is generated from an alkynol precursor. prepchem.com These examples underscore the intricate interplay between different types of rearrangements in the chemical manipulation of alkynone-related structures.

Conjugate Additions and Michael-type Reactions with Alkynone Substrates

Alkynones, particularly when conjugated (α,β-acetylenic ketones), are excellent substrates for conjugate addition reactions, including the well-known Michael addition. masterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the alkyne, driven by the formation of a stable C-C single bond. masterorganicchemistry.com

The Michael reaction typically involves three key steps: deprotonation to form a nucleophile (often an enolate), conjugate addition of the nucleophile to the electrophilic alkyne, and subsequent protonation. masterorganicchemistry.com A wide variety of nucleophiles can participate in conjugate additions to activated alkynes, including amines, thiols, and organocuprates. masterorganicchemistry.com

Research on the synthesis of propargylamines has shown that copper salts can catalyze a process involving the Michael addition of an amine to a vinyl ketone derivative, followed by an unusual C-C bond cleavage and addition of a metal acetylide. acs.org This demonstrates that the initial conjugate addition can be a gateway to more complex transformations.

In some cases, conjugate addition can be part of a one-pot, two-step process. For example, a gold-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol can form an enone, which then undergoes a conjugate addition with an aniline, also catalyzed by gold. ucl.ac.uk

The outcomes of addition reactions to unsaturated ketones can sometimes be influenced by the nature of the nucleophile and reaction conditions. For instance, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl group, while "soft" nucleophiles like organocuprates and enolates preferentially undergo 1,4-conjugate addition. masterorganicchemistry.com

Below is a table summarizing the key reactions discussed:

| Reaction Type | Substrate Class | Catalyst/Reagent | Product Class | Ref. |

| Isomerization | 1,1-Diethoxyalk-3-yn-2-ones | Polystyrene-supported PPh3, pentane-2,4-dione | (3E,5E)-Alkadienones | mdpi.comresearchgate.net |

| Isomerization/Cycloaddition | 3-Alkynoates | Trimethylphosphine | Pyrrolines | rsc.org |

| Cyclization/Allylation | 3-Methyloct-2-en-7-yn-1-ol derivatives | Ti(O-i-Pr)4/2i-PrMgCl, CuCN | Vinylcyclopentanes | nii.ac.jp |

| Conjugate Addition (Michael) | α,β-Unsaturated Ketones | Base, Nucleophile (e.g., enolate) | 1,5-Dicarbonyl compounds | masterorganicchemistry.com |

| Conjugate Addition/C-C Cleavage | Methyl vinyl ketone derivatives, 1-alkynes, secondary amines | Cu salts | Propargylamines | acs.org |

| Rearrangement/Conjugate Addition | Propargylic Alcohols, Anilines | Gold catalyst | 3-Aminoketones | ucl.ac.uk |

Strategic Applications in Complex Organic Molecule Synthesis

Building Block Utility for Polycyclic and Fused Ring Systems (e.g., hydrindanes, naphthalenes, tricyclic frameworks)

The construction of polycyclic and fused ring systems is a cornerstone of modern organic synthesis, with applications ranging from materials science to medicinal chemistry. Acetylenic ketones, such as 3-Methyloct-7-yn-2-one, are instrumental in this regard, serving as key precursors for various cyclization strategies.

Hydrindane Synthesis: The synthesis of hydrindane frameworks, which consist of a fused five- and six-membered ring system, can be achieved through intramolecular cyclization reactions. For instance, the silyl (B83357) enol ether derivative of an acetylenic ketone can undergo a 6-endo-dig carbocyclization, a process that can be catalyzed by gold(I) complexes. acs.org This type of reaction allows for the selective formation of fused carbocycles. Furthermore, highly convergent cascade cyclizations have been developed to produce cis-hydrindanes with all-carbon quaternary centers. acs.org

Naphthalene (B1677914) Synthesis: Substituted naphthalenes can be synthesized through various methods involving acetylenic precursors. nih.gov One approach involves the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes, which can lead to the formation of highly substituted naphthalenes. nih.gov Additionally, three-component coupling reactions of alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones provide a pathway to naphthalene derivatives through isoindole intermediates. nih.gov Zinc-catalyzed [4+2] benzannulation reactions of 2-ethynylbenzaldehydes with alkynes also yield naphthalenes. thieme-connect.com

Tricyclic Frameworks: The synthesis of tricyclic systems often relies on cascade reactions that form multiple rings in a single synthetic operation. For example, chiral phosphoric acid-promoted enantioselective inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions of α,β-unsaturated ketones with non-activated alkenes can lead to the formation of tricyclic tetrahydropyran (B127337) derivatives. nih.gov Another powerful strategy involves the intramolecular [3+2] cycloaddition of a nitrone with an alkene, which has been used to construct the tricyclic core of complex natural products like FR901483. nih.gov Furthermore, intramolecular radical cyclization reactions of tricyclic α-cyclopropyl ketones and unsaturated enones have been employed to synthesize polyquinane ring systems. researchgate.net

| Ring System | Synthetic Strategy | Key Features |

| Hydrindanes | Intramolecular cyclization of silyl enol ethers | Gold(I)-catalyzed 6-endo-dig carbocyclization |

| Naphthalenes | Electrophilic cyclization, Three-component coupling | Formation from o-(1-alkynyl)arenecarboxaldehydes or via isoindole intermediates |

| Tricyclic Frameworks | Cascade reactions, Intramolecular cycloadditions | Enantioselective IEDHDA reactions, Nitrone/alkene [3+2] cycloadditions |

Precursor Role in the Synthesis of Natural Product Fragments and Analogs

Natural products remain a primary source of inspiration for the development of new therapeutic agents. The synthesis of fragments and analogs of these complex molecules is crucial for understanding their structure-activity relationships. The structural motifs present in this compound make it a suitable starting material for the synthesis of various natural product fragments.

The presence of both a ketone and an alkyne allows for the sequential or simultaneous introduction of other functional groups and the construction of carbon skeletons found in numerous natural products. For example, the guaianolides, a large family of natural products possessing a 5,7,5-fused tricyclic system, have been synthesized using strategies that could conceptually start from precursors like this compound. gla.ac.uk Key transformations in these syntheses often involve ynenone formation and subsequent cyclization cascades. gla.ac.uk

The synthesis of fragments of macrocyclic lactones, another important class of natural products, can also be envisioned using this compound. For instance, the synthesis of 3-methyloct-6-yn-1-ol, a related structure, has been reported as a precursor for macrocyclic lactones used as fragrances. google.comgoogle.com This highlights the utility of such methyl-substituted acetylenic compounds in building blocks for larger, biologically relevant molecules.

Contributions to Total Synthesis Methodologies of Biologically Relevant Compounds

The total synthesis of complex, biologically active compounds is a driving force in organic chemistry. Methodologies that allow for the efficient and stereoselective construction of these molecules are of paramount importance. The reactivity of acetylenic ketones like this compound contributes significantly to the synthetic chemist's toolbox.

Furthermore, palladium-catalyzed ene-yne cyclization reactions have been employed to create trans-5–6 ring fusions, a common structural motif in various natural products. acs.org The alkyne and ketone functionalities in this compound are well-suited for participating in such transition-metal-catalyzed cyclizations, providing a powerful method for constructing complex ring systems.

Use in the Development of Advanced Organic Scaffolds and Chemical Libraries

The development of diverse chemical libraries is essential for drug discovery and the exploration of chemical space. Molecules like this compound serve as versatile starting points for the generation of a wide array of organic scaffolds. The orthogonal reactivity of the ketone and alkyne groups allows for the selective modification of either end of the molecule, leading to a diverse set of products from a single precursor.

For instance, the alkyne can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of substituents. The ketone can be transformed into other functional groups, such as alcohols, amines, or heterocycles. This dual reactivity enables the rapid generation of a library of compounds with diverse structures and potential biological activities. The synthesis of propargylamines, which are versatile building blocks for bioactive compounds, can be achieved through reactions involving ketones, alkynes, and amines. acs.org

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons. For 3-Methyloct-7-yn-2-one, the expected ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for each unique proton. The terminal alkyne proton (H-8) is expected around δ 1.9-2.1 ppm as a triplet, coupled to the adjacent methylene (B1212753) protons. The protons of the acetyl methyl group (H-1) would appear as a sharp singlet around δ 2.1-2.2 ppm. The methine proton at the chiral center (H-3) would likely be a multiplet around δ 2.5-2.7 ppm, while the methyl group attached to it (C-3 methyl) would be a doublet near δ 1.1 ppm. The methylene groups (H-4, H-5, H-6) would present as complex multiplets in the δ 1.5-2.4 ppm range.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon (C-2) is the most deshielded, appearing around δ 208-212 ppm. The two sp-hybridized carbons of the alkyne (C-7 and C-8) would have characteristic shifts around δ 83 ppm (C-7, quaternary) and δ 69 ppm (C-8, terminal CH). The remaining sp³-hybridized carbons would appear in the upfield region of the spectrum.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the H-3 methine and the H-4 methylene protons, as well as between the H-6 methylene protons and the H-8 terminal alkyne proton. An HSQC spectrum correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| 1 (CH₃) | ~2.15 (s, 3H) | ~29 |

| 2 (C=O) | - | ~209 |

| 3 (CH) | ~2.6 (m, 1H) | ~48 |

| 4 (CH₂) | ~1.6 (m, 2H) | ~28 |

| 5 (CH₂) | ~1.5 (m, 2H) | ~27 |

| 6 (CH₂) | ~2.2 (m, 2H) | ~18 |

| 7 (C≡) | - | ~83 |

| 8 (≡CH) | ~2.0 (t, 1H) | ~69 |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., alkyne C≡C stretch, ketone C=O stretch)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by two key absorptions. A strong, sharp peak corresponding to the ketone carbonyl (C=O) stretch is expected in the region of 1710-1720 cm⁻¹. The terminal alkyne gives rise to two characteristic signals: a sharp, strong absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weaker absorption around 2120 cm⁻¹ for the C≡C triple bond stretch. thieme-connect.com Additional peaks for C-H stretching and bending of the methyl and methylene groups would be observed below 3000 cm⁻¹.

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyl | sp³ C-H stretch | 2850-2960 | Medium-Strong |

| Alkyne | C≡C stretch | ~2120 | Weak-Medium, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₉H₁₄O. HRMS analysis would confirm its exact monoisotopic mass of 138.1045 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum, such as the alpha-cleavage at the carbonyl group (producing characteristic [CH₃CO]⁺ at m/z 43) or McLafferty rearrangement, would further corroborate the proposed structure. thieme-connect.com

Chromatographic Separation and Purification Techniques (e.g., Flash Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.

Flash Chromatography is a common preparative technique used for purification. Given the ketone functionality, this compound is a compound of moderate polarity. It would be effectively purified on a silica (B1680970) gel column, eluting with a solvent system such as a mixture of hexanes and ethyl acetate (B1210297). thieme-connect.commdpi.com The separation is monitored by thin-layer chromatography (TLC) to collect the pure fractions.

Gas Chromatography (GC) is a high-resolution analytical technique used to assess the purity of volatile compounds. A sample of this compound would be vaporized and passed through a capillary column. The retention time is a characteristic property of the compound on a given column and under specific conditions. When coupled with a mass spectrometer (GC-MS), it provides separation and identification, confirming the purity and identity of the compound.

Chiral Analysis Techniques (e.g., Optical Rotation for stereochemical purity)

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), (R)-3-Methyloct-7-yn-2-one and (S)-3-Methyloct-7-yn-2-one.

Optical Rotation is a fundamental technique for analyzing chiral compounds. A purified sample of a single enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property. rsc.org A measured value of zero indicates a racemic mixture (an equal amount of both enantiomers), whereas a non-zero value confirms the presence of an enantiomerically enriched or pure sample. The sign (+ or -) indicates the direction of rotation. Chiral gas chromatography or chiral HPLC would be required to determine the enantiomeric excess (ee) or the ratio of the two enantiomers.

Computational and Theoretical Studies on 3 Methyloct 7 Yn 2 One and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of 3-Methyloct-7-yn-2-one, DFT calculations can provide significant insights into various reaction mechanisms, such as nucleophilic additions to the carbonyl group or reactions involving the terminal alkyne. By mapping the potential energy surface, key stationary points including reactants, transition states, intermediates, and products can be identified and their energies calculated.

For instance, in a hypothetical reaction such as the reduction of the carbonyl group, DFT can be employed to determine the activation energy barriers for different reaction pathways. This allows for a comparison of the feasibility of various mechanisms. A common application of DFT is the study of reaction thermodynamics, determining whether a reaction is exothermic or endothermic by calculating the energy difference between products and reactants.

A representative DFT study on a related methyl ketone might involve the calculation of the energy profile for a catalytic cycle. researchgate.net The data below illustrates a hypothetical energy profile for a generic reaction of an alkynone, showcasing how DFT can elucidate the energetics of each step.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate 1 | -10.1 |

| 5 | Transition State 2 | +12.3 |

| 6 | Product-Catalyst Complex | -20.5 |

| 7 | Products + Catalyst | -18.0 |

This table presents hypothetical DFT-calculated relative energies for a catalyzed reaction involving an alkynone, illustrating the energetic landscape of the reaction pathway.

Molecular Mechanics (MM) and Conformational Analysis for Stereochemical Insights

Molecular Mechanics (MM) is a computational method that utilizes classical mechanics to model the potential energy surfaces of molecules. It is particularly useful for performing conformational analysis of flexible molecules like this compound to identify the most stable conformers. The stereochemical outcome of many reactions is highly dependent on the preferred conformation of the starting material and any reaction intermediates.

For a chiral molecule such as this compound, which possesses a stereocenter at the C3 position, understanding its conformational preferences is crucial. MM calculations can be used to perform a systematic search of the conformational space by rotating the rotatable bonds and calculating the steric energy of each resulting conformation. This analysis helps in identifying low-energy conformers that are likely to be populated at a given temperature.

The following table shows a hypothetical result of a conformational analysis for this compound, highlighting the relative energies and populations of the most stable conformers.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Steric Energy (kcal/mol) | Boltzmann Population (%) |

| A | -175° | 0.00 | 65.2 |

| B | 65° | 0.85 | 20.1 |

| C | -60° | 1.50 | 14.7 |

This table provides a hypothetical conformational analysis of this compound, demonstrating how Molecular Mechanics can be used to predict the relative stability and population of different conformers.

Prediction of Diastereoselectivity and Enantioselectivity in Alkynone Transformations

Computational methods are invaluable for predicting the stereochemical outcome of asymmetric reactions. rsc.org For transformations involving this compound, such as the addition of a nucleophile to the carbonyl group, the formation of a new stereocenter can lead to diastereomeric products. Similarly, in reactions employing a chiral catalyst, the enantioselectivity of the transformation can be predicted.

By modeling the transition states leading to the different stereoisomeric products, the activation energy barriers for their formation can be calculated. According to transition state theory, the stereoisomer formed via the lower energy transition state will be the major product. DFT calculations are commonly used for this purpose, as they provide a good balance between accuracy and computational cost.

Consider a hypothetical enantioselective addition to the carbonyl of an alkynone catalyzed by a chiral ligand. The calculated energy difference between the transition states leading to the R and S enantiomers (ΔΔG‡) can be used to predict the enantiomeric excess (ee).

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (ee, %) |

| TS-R | 12.5 | 95 : 5 | 90 |

| TS-S | 14.2 |

This table illustrates a hypothetical prediction of enantioselectivity for a reaction of an alkynone, based on the DFT-calculated free energy barriers of the competing transition states.

Quantum Chemical Modeling of Electronic Structure and Reactivity Descriptors

Quantum chemical modeling provides a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity. For this compound, these methods can be used to calculate various reactivity descriptors that help in predicting how the molecule will interact with other reagents.

Key descriptors include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In this compound, the LUMO is expected to be localized on the carbonyl group, indicating that this is the most likely site for nucleophilic attack.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, and atomic charges, which provide a quantitative measure of the partial charge on each atom. These descriptors can help in identifying the most electron-rich and electron-deficient regions of the molecule.

| Descriptor | Value | Interpretation |

| HOMO Energy | -9.8 eV | Related to ionization potential and nucleophilicity |

| LUMO Energy | -1.2 eV | Related to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| MEP Minimum | -0.05 a.u. | Located on the carbonyl oxygen, indicating a site for electrophilic attack |

| MEP Maximum | +0.04 a.u. | Located on the hydrogens of the methyl group and the terminal alkyne |

This table presents hypothetical quantum chemical descriptors for an alkynone, providing insights into its electronic structure and potential reactivity.

Future Directions and Emerging Research Avenues

Development of Catalytic Asymmetric Synthesis Strategies for 3-Methyloct-7-yn-2-one Derivatives

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will likely focus on the development of catalytic asymmetric methods to access enantiomerically enriched derivatives of this compound. Building upon existing strategies for other chiral compounds, several approaches could be investigated.

Potential Catalytic Systems:

| Catalyst Type | Potential Application | Expected Outcome |

| Chiral Metal Complexes (e.g., Rhodium, Gold) | Asymmetric hydrogenation or hydrosilylation of the ketone. | Access to chiral propargylic alcohols with high enantioselectivity. |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric aldol (B89426) or Michael addition reactions. | Formation of more complex chiral structures incorporating the alkynone backbone. |

| Chiral Lewis Acids | Enantioselective functionalization of the alkyne or ketone moiety. | Precise control over the stereochemistry of various derivatives. |

The development of these strategies would enable the synthesis of a diverse library of chiral building blocks derived from this compound, paving the way for their use in the synthesis of complex natural products and pharmaceuticals.

Exploration of Novel Reactivity Patterns for Alkynone Substrates in Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot, offer an efficient and atom-economical approach to building molecular complexity. nih.gov The unique combination of an alkyne and a ketone in this compound makes it an ideal substrate for exploring novel cascade reactions.

Future research could focus on designing new cascade sequences initiated by the activation of either the alkyne or the ketone. For instance, metal-catalyzed activation of the alkyne could lead to the formation of reactive intermediates that can undergo subsequent cyclization or cross-coupling reactions. nih.gov Similarly, the enolization of the ketone could trigger a cascade involving the pendant alkyne. These investigations could lead to the rapid assembly of complex carbocyclic and heterocyclic scaffolds. nih.govnih.gov

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuous stream, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgmdpi.com

Future work in this area will likely involve the development of continuous flow processes for the synthesis of this compound and its derivatives. This could involve translating known batch reactions into a flow regime or developing entirely new synthetic routes that are amenable to flow conditions. The integration of in-line purification and analysis techniques would further enhance the efficiency and sustainability of these processes. beilstein-journals.org

Key Advantages of Flow Synthesis for this compound:

Enhanced Safety: Handling of potentially hazardous reagents and intermediates in small volumes. mdpi.com

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org

Scalability: Facile scaling of production by extending the operation time or using parallel reactors.

Sustainability: Reduced solvent and energy consumption compared to batch processes. beilstein-journals.org

Design and Synthesis of Advanced Materials Utilizing Alkynone Scaffolds

The rigid, linear structure of the alkyne moiety, combined with the reactive handle of the ketone, makes this compound an attractive building block for the design of advanced materials. The terminal alkyne can participate in polymerization reactions, such as click chemistry, to form novel polymers with tailored properties.

Future research could explore the incorporation of the this compound scaffold into various material architectures, including:

Conductive Polymers: The conjugated system that can be formed from the alkynone could lead to materials with interesting electronic properties.

Biodegradable Polymers: The ketone functionality can be used to introduce cleavable linkages, leading to biodegradable materials for biomedical applications. mdpi.com

Functional Scaffolds for Tissue Engineering: Alkynone-based polymers could be used to create scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration. nih.govadvancedsciencenews.com

Chemoenzymatic Approaches to Alkynone Synthesis and Transformation

The combination of chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and selective synthesis of complex molecules. nih.govchemistryviews.orgnih.gov Enzymes can catalyze reactions with high stereoselectivity under mild conditions, complementing the versatility of traditional chemical methods. nih.gov

Future research in this area could focus on developing chemoenzymatic routes to this compound and its derivatives. For example, an enzyme could be used to asymmetrically reduce the ketone to a chiral alcohol, which could then be further elaborated using chemical methods. acs.org Alternatively, a one-pot chemoenzymatic cascade could be developed where a chemical catalyst first forms the alkynone, which is then transformed by an enzyme in the same vessel. acs.orgresearchgate.net Such approaches would provide sustainable and efficient access to a wide range of valuable chiral compounds. acs.org

Q & A

Q. How can researchers balance open-data sharing with intellectual property concerns for novel derivatives?

Q. What steps are critical for independent replication of studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.